A Comprehensive Technical Guide to 4-(Diethylamino)benzohydrazide: Synthesis, Properties, and Potential Therapeutic Applications
A Comprehensive Technical Guide to 4-(Diethylamino)benzohydrazide: Synthesis, Properties, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Diethylamino)benzohydrazide, identified by CAS number 100139-54-6, is a versatile chemical intermediate with significant potential in medicinal chemistry and drug development.[1] Its unique molecular architecture, featuring a reactive hydrazide moiety and a diethylamino group, makes it a valuable scaffold for the synthesis of a diverse range of bioactive molecules.[1] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and known biological activities of 4-(diethylamino)benzohydrazide and its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of its potential therapeutic effects are presented, along with a discussion of its role as a precursor in the development of enzyme inhibitors and antimicrobial agents.
Chemical and Physical Properties
4-(Diethylamino)benzohydrazide is a stable, solid compound at room temperature. Its core structure consists of a benzene ring substituted with a diethylamino group at the para position relative to a hydrazide functional group.
| Property | Value | Reference(s) |
| CAS Number | 100139-54-6 | [1] |
| Molecular Formula | C₁₁H₁₇N₃O | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Melting Point | 99-101 °C | [3] |
| Appearance | Solid | [3] |
| Solubility | Limited data available. A structurally similar compound, N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride, has a measured solubility of 35.6 µg/mL at pH 7.4.[4] Further studies are needed to determine the solubility of the parent compound in various aqueous and organic solvents. | [4] |
| pKa | No experimental data available. Further studies are required for its determination. |
Synthesis of 4-(Diethylamino)benzohydrazide
The synthesis of 4-(diethylamino)benzohydrazide is typically achieved through a two-step process, starting from 4-(diethylamino)benzoic acid. The general workflow involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-(diethylamino)benzoate
A general procedure for the esterification of a similar p-aminobenzoic acid derivative can be adapted.[5]
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To a solution of 4-(diethylamino)benzoic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 4-(diethylamino)benzoate.
Step 2: Synthesis of 4-(Diethylamino)benzohydrazide
This procedure is adapted from the synthesis of similar benzohydrazide derivatives.[3][5]
-
Dissolve ethyl 4-(diethylamino)benzoate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 4-(diethylamino)benzohydrazide, will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Biological Activities and Therapeutic Potential
While direct studies on the biological activities of 4-(diethylamino)benzohydrazide are limited, a substantial body of research on its derivatives highlights its potential as a pharmacologically important scaffold. These derivatives have demonstrated a wide range of activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[6] Derivatives of 4-(diethylamino)benzohydrazide have been investigated for their potential antibacterial and antifungal properties. The proposed mechanism of action for some hydrazide derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of microbial cell wall synthesis.[6]
Anticancer Activity
Numerous studies have reported the anticancer potential of benzohydrazide derivatives.[7] Hydrazones derived from 4-(diethylamino)benzohydrazide have been shown to exhibit cytotoxic effects against various cancer cell lines.[8] The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.
Enzyme Inhibition
Derivatives of 4-(diethylamino)benzohydrazide have been identified as potent inhibitors of several clinically relevant enzymes.
-
Urease Inhibition: Hydrazone derivatives of benzohydrazides have shown significant inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori.[9]
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Certain benzohydrazide derivatives have been investigated as inhibitors of EGFR kinase, a key target in cancer therapy.[10]
-
Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase isoforms is a therapeutic strategy for various diseases, and benzohydrazide derivatives have been explored for this purpose.[2]
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activities of 4-(diethylamino)benzohydrazide and its derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 4-(diethylamino)benzohydrazide or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Urease Inhibition Assay
This colorimetric assay measures the amount of ammonia produced by the enzymatic action of urease on urea.[13][14]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing urease enzyme solution and the test compound at various concentrations. Include a positive control (a known urease inhibitor) and a negative control (no inhibitor).
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a urea solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Ammonia Detection: Stop the reaction and add reagents (e.g., phenol-hypochlorite) to detect the produced ammonia, which forms a colored product.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 625 nm).
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ value.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by EGFR kinase.[15][16]
-
Reaction Setup: In a suitable assay plate, add the EGFR kinase, a specific peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature to allow for phosphorylation.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or antibody-based detection of the phosphorylated substrate.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of EGFR kinase inhibition and determine the IC₅₀ value.
Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase, which can be inhibited by specific inhibitors.[17][18]
-
Enzyme and Inhibitor Preparation: In a 96-well plate, add the carbonic anhydrase enzyme and the test compound at different concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate.
-
Substrate Addition: Add a suitable substrate (e.g., p-nitrophenyl acetate) to initiate the reaction. The enzyme will hydrolyze the substrate to produce a colored product (p-nitrophenol).
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.
-
Data Analysis: Determine the rate of the enzymatic reaction in the presence and absence of the inhibitor. Calculate the percentage of inhibition and the IC₅₀ value.
Antibacterial Activity Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.[9]
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
4-(Diethylamino)benzohydrazide is a valuable and versatile building block in medicinal chemistry. While research on the core molecule itself is ongoing, the extensive studies on its derivatives have demonstrated significant potential for the development of novel therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The synthetic accessibility of this scaffold, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers and drug development professionals to explore its full therapeutic potential. Further investigations into the specific signaling pathways modulated by 4-(diethylamino)benzohydrazide and its derivatives are warranted to fully elucidate their mechanisms of action and to guide the design of next-generation therapeutics.
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